(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid
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Overview
Description
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: This can be achieved through a series of reactions including alkylation, reduction, and oxidation steps.
Introduction of the phenoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl moiety can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic compounds, while reduction can yield alcohols or aldehydes.
Scientific Research Applications
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then interact with enzymes or receptors. The phenoxyphenyl moiety may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(3-phenoxyphenyl)propanoic acid: Similar structure but without the Boc protecting group.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-phenoxyphenyl)propanoic acid: Similar structure with a different position of the phenoxy group.
Uniqueness
The presence of the Boc protecting group in (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid makes it unique as it allows for selective deprotection and subsequent reactions. This feature is particularly useful in multi-step synthetic processes where selective protection and deprotection are required.
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(13-18(22)23)14-8-7-11-16(12-14)25-15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 |
InChI Key |
BOFDHUBZNLUGNU-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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